

Crystalline Lantadene C: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lantadene C*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene C, a pentacyclic triterpenoid, is a naturally occurring compound isolated from the leaves of *Lantana camara*, a plant recognized for its hepatotoxic effects on livestock.[1][2] Structurally identified as 22 β -2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, it is also known as dihydrolantadene A.[1][3] The molecular structure of its crystalline form has been elucidated through single-crystal X-ray diffraction analysis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline **lantadene C**, detailed experimental protocols for its isolation and characterization, and an examination of its biological activity, particularly its role as a hepatotoxicant.

Physical and Chemical Properties of Crystalline Lantadene C

Lantadene C is a member of the oleanane series of triterpenoids.[2] It exists in two forms: a crystalline Form I and an amorphous Form II.[3] Both forms have demonstrated significant hepatotoxicity.[3] The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid	[4]
Synonyms	22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, dihydrolantadene A	[1][3]
Molecular Formula	C ₃₅ H ₅₄ O ₅	[4]
Molecular Weight	554.8 g/mol	[4]
Appearance	Crystalline solid (Form I)	[3]
Solubility	Soluble in DMSO	
Melting Point	Data not available in the reviewed literature. For comparison, the melting points of related compounds are: Lantadene A: 297 °C, Lantadene B: 302 °C.	[4][5][6]

Structural Features

Lantadene C shares the same pentacyclic backbone as Lantadene A but differs in the side chain, where **Lantadene C** possesses a single bond, unlike the double bond found in Lantadene A.[4][7] This structural difference is a result of the hydrogenation of Lantadene A.[3]

Spectral Data

The characterization and quantification of **lantadene C**, along with other lantadenes, are primarily achieved through spectroscopic and chromatographic techniques.

- Mass Spectrometry (MS): LC-MS/MS analysis has been used to identify **lantadene C** in plant extracts.[\[8\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR): ^{13}C NMR spectral data has been assigned for **lantadene C**, which is crucial for its structural elucidation.[\[10\]](#) While specific chemical shift data for **lantadene C** is not detailed in the provided search results, comparative analysis with the well-documented spectra of Lantadene A is a common practice for identification.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the separation and quantification of lantadenes.[\[14\]](#)[\[15\]](#) Isocratic systems with mobile phases such as methanol:acetonitrile:water:acetic acid (68:20:12:0.01) have been successfully used.[\[1\]](#)

Experimental Protocols

Isolation and Purification of Lantadene C

The following protocol is a synthesized methodology based on established procedures for the isolation of lantadenes from *Lantana camara* leaves.

1. Extraction:

- Dried and powdered leaves of *Lantana camara* are extracted with methanol overnight with intermittent shaking.[\[1\]](#)[\[16\]](#)
- The methanolic extract is filtered and decolorized with activated charcoal.[\[1\]](#)[\[16\]](#)
- The solvent is removed under vacuum, and the residue is re-extracted with chloroform.[\[1\]](#)

2. Column Chromatography:

- The chloroform extract is concentrated and loaded onto a silica gel (60-120 mesh) column.[\[1\]](#)[\[16\]](#)
- Elution is performed with a gradient of chloroform and methanol. A common gradient starts with 100% chloroform, followed by chloroform:methanol (99.5:0.5) and chloroform:methanol (99:1).[\[1\]](#)[\[16\]](#)

- Fractions are collected and monitored by thin-layer chromatography (TLC).[\[14\]](#)[\[16\]](#)

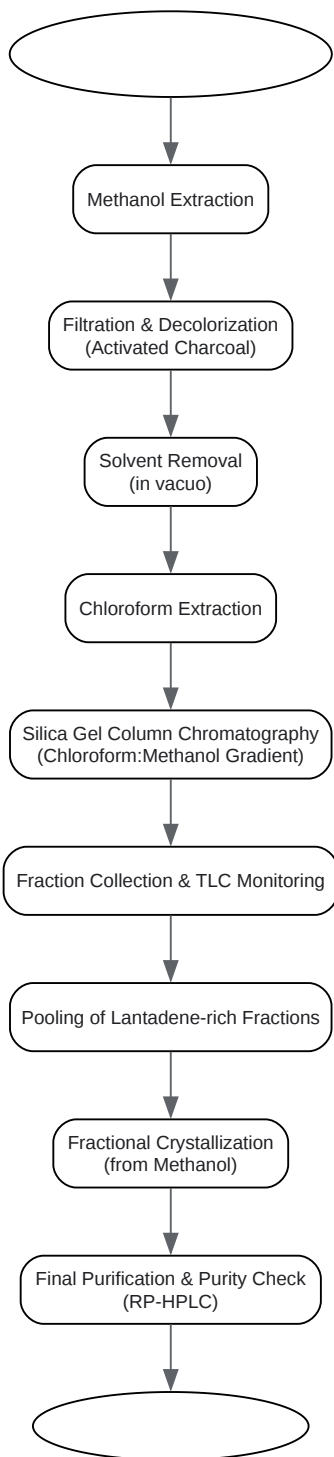
3. Fractional Crystallization:

- Fractions enriched with lantadenes are pooled, and the solvent is evaporated.[\[16\]](#)
- The residue is dissolved in boiling methanol and allowed to crystallize at 0-4 °C.[\[16\]](#)
- This recrystallization process is repeated multiple times to obtain pure crystalline lantadenes.
[\[16\]](#)

4. Purification by HPLC:

- Final purity is assessed and further purification can be achieved using a reversed-phase HPLC system with a C18 column.[\[1\]](#)

Workflow for Isolation and Purification of Lantadene C

[Click to download full resolution via product page](#)Isolation and Purification Workflow for **Lantadene C**.

Semisynthetic Preparation of Lantadene C

Lantadene C can be prepared semisynthetically through the catalytic hydrogenation of Lantadene A.[3] This process involves the reduction of the double bond in the side chain of Lantadene A to a single bond. While the reaction is documented, a detailed experimental protocol is not available in the reviewed literature.

Biological Activity and Mechanism of Action

The most prominent biological activity of **lantadene C** is its hepatotoxicity.[3] In vivo studies in guinea pigs have shown that administration of **lantadene C** leads to a strong hepatotoxic response, characterized by:

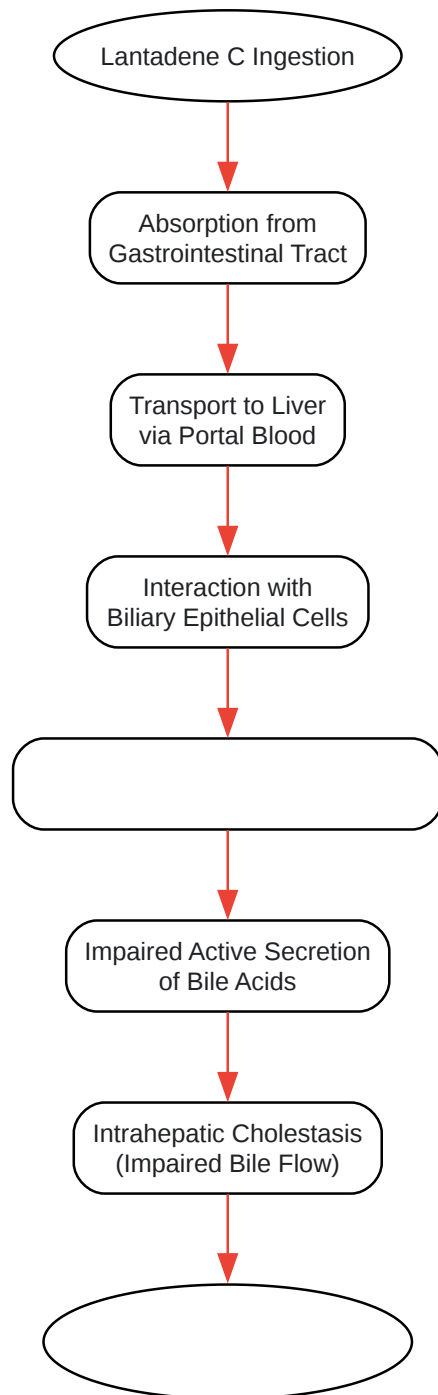
- Decreased fecal output and feed intake[3]
- Hepatomegaly (enlarged liver)[3]
- Cellular and subcellular hepatic injury[3]
- Increased plasma bilirubin[3]
- Elevated acid phosphatase activity[3]

These symptoms are characteristic of lantana toxicity and are associated with cholestasis, which is the impairment of bile flow.[2][3][7]

Proposed Mechanism of Hepatotoxicity

The precise molecular mechanism of lantadene-induced hepatotoxicity is not fully elucidated. However, it is hypothesized that lantadenes, including **lantadene C**, disrupt the function of hepatocytes. The proposed mechanism involves the inhibition of the Na^+/K^+ -ATPase pump in the cell membranes of biliary epithelial cells.[7] This disruption is thought to impair the active secretion of bile acids into the canaliculi, leading to cholestasis and subsequent liver damage. [6][7]

Proposed Mechanism of Lantadene C-Induced Hepatotoxicity

[Click to download full resolution via product page](#)Logical Flow of **Lantadene C** Hepatotoxicity.

Conclusion

Crystalline **lantadene C** is a well-characterized pentacyclic triterpenoid with significant, documented hepatotoxic effects. Its physical and chemical properties have been established, and reliable protocols for its isolation and purification are available. The primary mechanism of its toxicity is believed to be the disruption of bile acid transport in the liver, leading to cholestasis. Further research into the specific molecular targets of **lantadene C** could provide deeper insights into the mechanisms of cholestatic liver injury and may offer avenues for the development of new therapeutic agents or toxicological models. This guide serves as a foundational resource for professionals engaged in natural product chemistry, toxicology, and drug development.

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- To cite this document: BenchChem. [Crystalline Lantadene C: A Technical Guide on its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674487#physical-and-chemical-properties-of-crystalline-lantadene-c]

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